molecular formula C2H4Cl4Si B097667 Bis(chloromethyl)dichlorosilane CAS No. 18076-97-6

Bis(chloromethyl)dichlorosilane

Cat. No.: B097667
CAS No.: 18076-97-6
M. Wt: 197.9 g/mol
InChI Key: UZSFHKMDONVENX-UHFFFAOYSA-N
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Description

Bis(chloromethyl)dichlorosilane is an organosilicon compound with the molecular formula C₂H₄Cl₄Si. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various silicon-containing compounds. This compound is known for its reactivity due to the presence of both chloromethyl and dichlorosilane groups, making it a valuable reagent in organosilicon chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(chloromethyl)dichlorosilane can be synthesized through the photochlorination of dichlorodimethylsilane. This process involves exposing dichlorodimethylsilane to ultraviolet light in the presence of chlorine gas, resulting in the substitution of methyl groups with chloromethyl groups .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting bis(chloromethyl)diphenylsilane with chloride compounds in the presence of a Lewis acid under an inert atmosphere. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(chloromethyl)dichlorosilane undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(chloromethyl)dichlorosilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(chloromethyl)dichlorosilane involves its reactivity with various nucleophiles and its ability to form stable silicon-carbon bonds. The presence of chloromethyl groups allows for selective reactions, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: Bis(chloromethyl)dichlorosilane is unique due to its dual chloromethyl and dichlorosilane groups, which provide a combination of reactivity and stability not found in other organosilicon compounds. This makes it particularly useful in the synthesis of complex silicon-containing molecules .

Properties

IUPAC Name

dichloro-bis(chloromethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl4Si/c3-1-7(5,6)2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSFHKMDONVENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([Si](CCl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547390
Record name Dichloro[bis(chloromethyl)]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18076-97-6
Record name Dichloro[bis(chloromethyl)]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(chloromethyl)dichlorosilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(chloromethyl)dichlorosilane
Customer
Q & A

Q1: What is the key reactivity feature of bis(chloromethyl)dichlorosilane highlighted in the research?

A: this compound readily reacts with lactams, replacing its chlorine atoms with lactamomethyl groups. This reactivity stems from the silicon atom's affinity for oxygen and its ability to form stable Si-O bonds. [, ] This allows for the creation of diverse organosilicon compounds with potential applications in various fields. For example, the reaction with trimethylsilyl lactams leads to the formation of (O-Si)-bischelate disiloxane derivatives. []

Q2: What structural insights can be obtained from the reaction products of this compound with lactams?

A: The research highlights the formation of five-coordinate silicon-containing disiloxane dications when this compound reacts with certain lactam derivatives. [] X-ray crystallography studies reveal that these dications adopt a distorted trigonal bipyramidal geometry around the silicon atom. This coordination environment is stabilized by the chelating nature of the lactamomethyl ligands, which bind to the silicon atom through both oxygen and nitrogen atoms. []

Q3: Can you provide an example of a specific compound synthesized and characterized using this compound?

A: One example is 1,1,3,3-tetrakis(1-(2-oxo-1-pyrrolidinyl)methyl)disiloxane difluoromethylsulfonate. This compound is synthesized through the reaction of this compound with trimethylsilyl pyrrolidin-2-one. [] Its molecular and crystalline structures were characterized, showcasing the (O-Si)-bischelate coordination mode. []

Q4: Beyond structural characterization, is there any information about the properties of the synthesized compounds?

A: While the provided research primarily focuses on synthesis and structural characterization, some articles touch upon the electronic properties of the synthesized compounds. For instance, one study investigated the electronic structure of bis(O’i)-chelated bis(2,2-dimethylbenzo-[2H]-4-oxo-1,3-oxazino-3-methyl)difluorosilane. [] This information could be valuable for understanding the potential applications of these compounds in material science or catalysis.

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